Methyl 2-[(2-methoxyphenyl)methoxy]benzoate
Description
Properties
CAS No. |
820234-29-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 2-[(2-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-14-9-5-3-7-12(14)11-20-15-10-6-4-8-13(15)16(17)19-2/h3-10H,11H2,1-2H3 |
InChI Key |
FPGXGLNIOBIGQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
In a stainless steel pressure reactor, 2-[(2-methoxyphenyl)methoxy]benzoic acid (1.0 eq) is refluxed with excess methanol (5–10 eq) and sulfuric acid (0.1 eq) at 80–100°C for 12–24 hours. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Post-reaction, the mixture is neutralized, and the product is isolated via vacuum distillation or crystallization. Yields range from 85–92%, with purity >98% (HPLC).
Coupling Agent-Mediated Esterification
For acid-sensitive substrates, dimethylaminopropylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with 4-dimethylaminopyridine (DMAP) as a catalyst. In tetrahydrofuran (THF), 2-[(2-methoxyphenyl)methoxy]benzoic acid reacts with methanol (1.2 eq) at 0–25°C for 4–6 hours. This method avoids high temperatures but requires chromatographic purification, reducing yields to 70–80%.
Etherification of Methyl 2-Hydroxybenzoate
Introducing the 2-methoxybenzyl ether group to methyl salicylate is a two-step process:
Mitsunobu Reaction
Methyl 2-hydroxybenzoate (1.0 eq) reacts with 2-methoxybenzyl alcohol (1.1 eq) in THF using diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) at 0°C for 2 hours. The mixture is stirred at room temperature for 12 hours, filtered to remove triphenylphosphine oxide, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1), yielding 75–85%.
Nucleophilic Substitution Under High Pressure
A scalable alternative involves reacting methyl 2-hydroxybenzoate with 2-methoxybenzyl chloride (1.2 eq) in dimethylacetamide (DMAc) using potassium carbonate (2.0 eq) as a base. The reaction is conducted in an autoclave at 120°C and 0.5 MPa for 8 hours. Post-reaction, the mixture is filtered, and the solvent is evaporated to yield the product (88–94% purity, 90% yield).
One-Pot Tandem Synthesis
Recent advances prioritize efficiency by combining etherification and esterification in a single vessel:
Zeolite-Catalyzed Methylation
In a stainless steel microreactor, 2-[(2-hydroxyphenyl)methoxy]benzoic acid (100 mmol) and dimethyl carbonate (300–400 mmol) are heated at 200°C for 5 hours with 5 wt% zeolite NaY-Bf. The catalyst facilitates simultaneous esterification and methylation, yielding methyl 2-[(2-methoxyphenyl)methoxy]benzoate in 98% yield after distillation.
Palladium-Catalyzed Cross-Coupling
Arylzinc compounds (e.g., 2-methoxybenzylzinc bromide) react with methyl 2-bromobenzoate (1.0 eq) in THF using Pd(PPh₃)₄ (0.05 eq) at 70°C for 12 hours. This method achieves 85% yield but requires rigorous exclusion of moisture and oxygen.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMAc, NMP) enhance reaction rates for nucleophilic substitutions. Catalysts such as CuBr in THF improve yields in sulfonamide-related syntheses, suggesting applicability for ether formation.
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄ | MeOH | 80°C | 92% |
| Mitsunobu Reaction | DEAD/PPh₃ | THF | 25°C | 85% |
| Zeolite-Catalyzed | NaY-Bf | None | 200°C | 98% |
Purification Strategies
Crystallization from ethanol or isopropanol achieves >99% purity, avoiding costly chromatography. For lab-scale synthesis, flash chromatography (hexane:ethyl acetate) remains prevalent.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxyphenyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxybenzoic acid derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products Formed
Oxidation: 2-Hydroxybenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methoxyphenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methoxyphenyl)methoxy]benzoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, molecular properties, and applications:
Key Differences and Research Findings
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in the target compound is electron-donating, enhancing the stability of the aromatic ring and reducing reactivity toward electrophilic substitution compared to analogues with electron-withdrawing groups (e.g., formyl in C₁₇H₁₆O₅ ).
- Chlorine substituents (e.g., in C₁₅H₁₂Cl₂O₃ ) increase lipophilicity and antibacterial potency .
Crystallographic and Solid-State Behavior
- Planarity and Intermolecular Interactions: Methyl 2-[(2-methylphenoxy)methyl]benzoate exhibits near-planar geometry (r.m.s. deviation: 0.037 Å) with weak C–H⋯H interactions, leading to compact crystal packing . In contrast, 2,4-dichlorobenzyl 2-methoxybenzoate forms hydrogen-bonded networks via C–H⋯O and π-π stacking, enhancing thermal stability .
Biological Activity
Methyl 2-[(2-methoxyphenyl)methoxy]benzoate, a methoxy-substituted benzoate derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the search results but can be found in chemical databases.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenol with methyl 2-bromoacetate under basic conditions, followed by esterification reactions. The process is optimized for yield and purity through various purification techniques such as recrystallization.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and related diseases. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, where it showed a dose-dependent response .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound has been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Study on Antimicrobial Activity
A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial effects of various methoxy-substituted benzoates, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a natural preservative in food systems .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Methyl 4-hydroxybenzoate | 64 | Staphylococcus aureus |
Study on Antioxidant Activity
In another study focused on antioxidant evaluation, this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, which is comparable to standard antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Its methoxy groups enhance lipophilicity, facilitating membrane penetration and interaction with cellular receptors involved in inflammatory pathways and oxidative stress responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-[(2-methoxyphenyl)methoxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For example, benzyl ether linkages (as in related structures) are often formed using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or via base-mediated coupling of alcohols with activated esters. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst selection. Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Characterization should include:
- NMR spectroscopy : and NMR to verify methoxy, benzyl ether, and ester groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- X-ray crystallography : For unambiguous confirmation (if crystals are obtainable), as demonstrated for structurally similar benzyl benzoate derivatives .
Q. What are the critical solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound’s solubility depends on the polarity of the methoxy and ester groups. It is likely soluble in DMSO, chloroform, or ethyl acetate. Stability tests under varying pH, temperature, and light exposure should precede biological assays. Use inert atmospheres (N) during storage to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties of this compound, and what contradictions might arise between theoretical and experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can estimate:
- Dipole moments : To predict solubility and reactivity.
- HOMO/LUMO energies : To assess electron donor/acceptor behavior.
Discrepancies may occur between computed logP values and experimental HPLC-derived hydrophobicity. Validate models with experimental data (e.g., UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in bioactivity data for structurally similar methoxy-substituted benzoates?
- Methodological Answer : For antimicrobial or pharmacological studies, discrepancies in IC values may arise from assay conditions (e.g., bacterial strain variability). Use orthogonal assays (e.g., broth microdilution vs. agar diffusion) and control compounds. Structural analogs like 2,4-dichlorobenzyl benzoates show activity against oral pathogens, suggesting a framework for comparative studies .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodological Answer : Synthesize analogs with:
- Varying substituents : Replace the methoxy group with halogens or alkyl chains.
- Ester modifications : Substitute methyl with ethyl or benzyl esters.
Evaluate biological activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, molar refractivity) .
Q. What advanced analytical techniques are critical for detecting degradation products during long-term stability studies?
- Methodological Answer : Use LC-MS/MS to identify hydrolyzed products (e.g., free benzoic acid or 2-methoxybenzyl alcohol). Accelerated stability studies (40°C/75% RH) combined with kinetic modeling (Arrhenius equation) predict shelf life. Compare with pharmacopeial guidelines for impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
